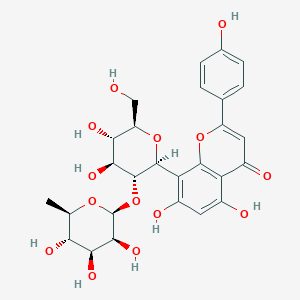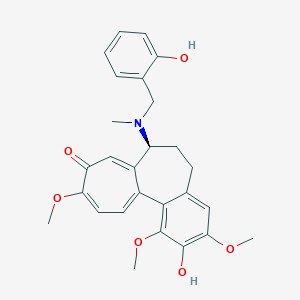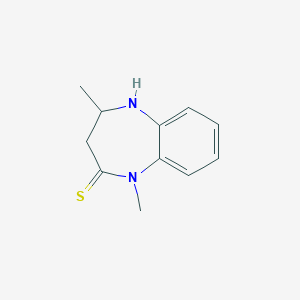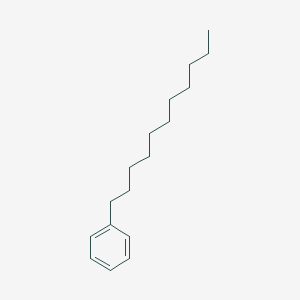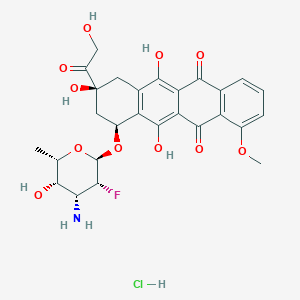
7(O)-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)adriamycinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7(O)-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)adriamycinone, commonly referred to as AD 32, is a synthetic anthracycline antibiotic that has shown promising results in scientific research applications. AD 32 is a derivative of the well-known chemotherapy drug, doxorubicin. However, AD 32 has been modified to reduce its toxicity and improve its efficacy, making it a potential candidate for cancer treatment.
Wirkmechanismus
AD 32 exerts its anticancer effects through multiple mechanisms. It intercalates into DNA, inhibiting DNA replication and transcription, leading to cell cycle arrest and apoptosis. AD 32 also generates reactive oxygen species, leading to oxidative stress and further inducing apoptosis.
Biochemische Und Physiologische Effekte
AD 32 has been shown to have minimal cardiotoxicity, a significant concern with anthracycline antibiotics. It also has a low potential for causing myelosuppression, a common side effect of chemotherapy drugs. AD 32 has been shown to be well-tolerated in animal studies, with no significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
AD 32 has several advantages for lab experiments. It is stable in solution, making it easy to handle and store. It also has a long half-life, allowing for prolonged exposure to cancer cells. However, AD 32 is not readily available commercially, and its synthesis is complex and time-consuming.
Zukünftige Richtungen
There are several potential future directions for AD 32 research. One area of interest is the development of AD 32 derivatives that further improve its efficacy and reduce toxicity. Another potential direction is the investigation of AD 32 in combination with other chemotherapy drugs to enhance its anticancer effects. Additionally, AD 32 could potentially be used in combination with immunotherapy to improve the overall response rate in cancer treatment.
Synthesemethoden
AD 32 is synthesized through a multi-step process that involves the modification of doxorubicin. The process includes the protection of the doxorubicin molecule, followed by the introduction of the fluorine atom and the amino group. The final step involves the deprotection of the molecule to obtain AD 32.
Wissenschaftliche Forschungsanwendungen
AD 32 has been extensively studied in scientific research applications. It has been shown to have potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. AD 32 has also been shown to overcome drug resistance, a significant challenge in cancer treatment.
Eigenschaften
CAS-Nummer |
119288-23-2 |
|---|---|
Produktname |
7(O)-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)adriamycinone |
Molekularformel |
C27H29ClFNO11 |
Molekulargewicht |
598 g/mol |
IUPAC-Name |
(7S,9S)-7-[(2R,3R,4R,5S,6S)-4-amino-3-fluoro-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C27H28FNO11.ClH/c1-9-21(32)20(29)19(28)26(39-9)40-13-7-27(37,14(31)8-30)6-11-16(13)25(36)18-17(23(11)34)22(33)10-4-3-5-12(38-2)15(10)24(18)35;/h3-5,9,13,19-21,26,30,32,34,36-37H,6-8,29H2,1-2H3;1H/t9-,13-,19+,20-,21+,26-,27-;/m0./s1 |
InChI-Schlüssel |
LVKDCZXXBAOPQZ-KFDLDNLPSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)F)N)O.Cl |
SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)F)N)O.Cl |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)F)N)O.Cl |
Andere CAS-Nummern |
119288-23-2 |
Synonyme |
7(O)-(3-amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranosyl)adriamycinone 7(O)-(3-amino-2,3,6-trideoxy-2-fluorotalopyranosyl)adriamycinone 7-ATFTA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



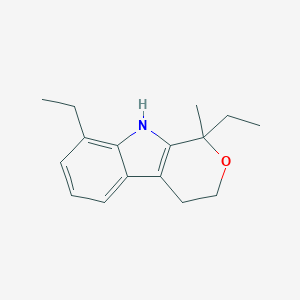
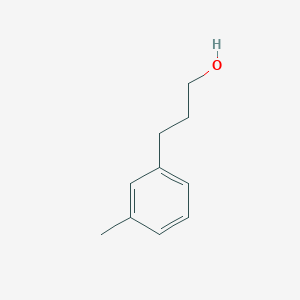
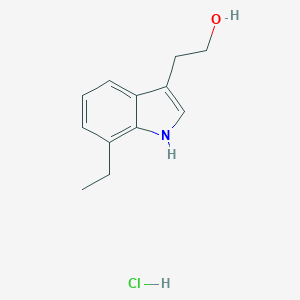
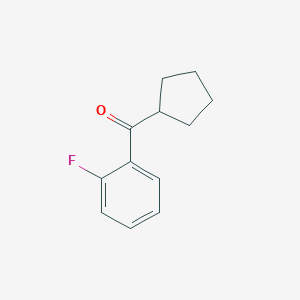
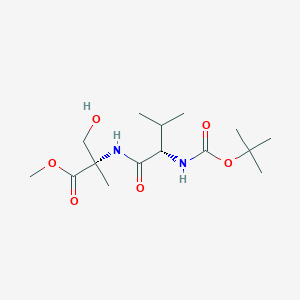
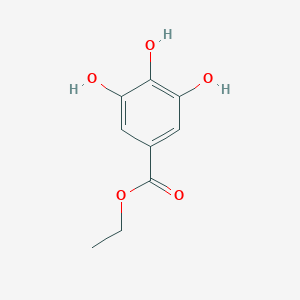
![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B49533.png)
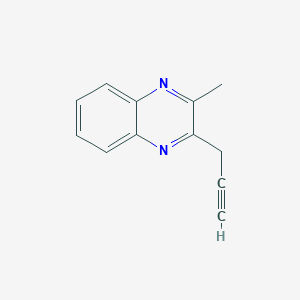
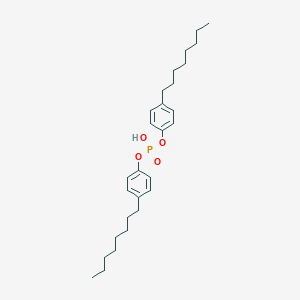
![Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl-](/img/structure/B49541.png)
